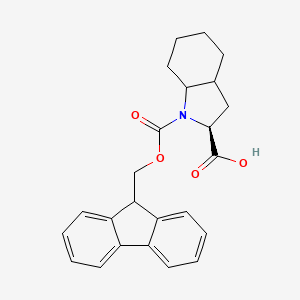

Fmoc-L-Octahydroindole-2-carboxylic acid

Übersicht

Beschreibung

Fmoc-L-Octahydroindole-2-carboxylic acid is an organic compound with the molecular formula C24H25NO4 and a molecular weight of 391.47 . It is a derivative of the natural amino acid proline.

Synthesis Analysis

Fmoc-L-Octahydroindole-2-carboxylic acid is commonly used in peptide synthesis in solid-phase synthetic chemistry . The preparation of Fmoc-L-Octahydroindole-2-carboxylic acid usually uses L-Octahydroindole-2-carboxylic acid as a starting material. L-Octahydroindole-2-carboxylic acid is first converted to Fmoc-L-Octahydroindole-2-carboxylic acid by a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of Fmoc-L-Octahydroindole-2-carboxylic acid is complex, with a molecular weight of 391.5 g/mol . The exact mass is 391.17835828 g/mol .Physical And Chemical Properties Analysis

Fmoc-L-Octahydroindole-2-carboxylic acid is a white to off-white crystalline powder . It has a melting point of about 160-163°C . It has good solubility in common organic solvents, such as dimethyl sulfoxide and dimethylformamide .Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis

Fmoc-L-Octahydroindole-2-carboxylic acid and related Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain. For example, Fields and Noble (2009) discussed the enhancement of Fmoc SPPS methodology over the years, enabling the synthesis of biologically active peptides and small proteins under a variety of conditions (Fields & Noble, 2009).

Hydrogel Formation and Self-Assembly

The self-assembly and hydrogelation properties of Fmoc-protected aromatic amino acids, including derivatives of Fmoc-L-Octahydroindole-2-carboxylic acid, have been studied for their potential in forming low molecular weight (LMW) hydrogelators. Ryan et al. (2011) investigated how modifications to the C-terminal of these amino acids affect their ability to form stable hydrogels, providing insights into monomer/solvent interactions and their impact on self-assembly and hydrogelation (Ryan et al., 2011).

Surfactant Properties

Fmoc-protected amino acids, including those with hydrophobic fluorenyl methyloxy carbonyl (FMOC) groups, exhibit surfactant properties. Vijay and Polavarapu (2012) discovered that sodium salts of FMOC amino acids, such as FMOC-L-valine and FMOC-L-leucine, form critical micelle concentrations and display unique chiroptical spectroscopic properties (Vijay & Polavarapu, 2012).

Synthesis of Biologically Active Compounds

Fmoc-L-Octahydroindole-2-carboxylic acid and its analogs are also integral in the synthesis of various biologically active compounds. For instance, Hsieh et al. (1998) utilized a novel compound in the Fmoc strategy for synthesizing Octreotide, a peptide mimic (Hsieh, Wu, & Chen, 1998).

Peptidomimetic Chemistry

The use of Fmoc-protected amino acids extends to peptidomimetic chemistry. Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its full compatibility with solid-phase peptide synthesis, paving the way for its application in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Novel Chiral Complexes and Stereochemistry

Fmoc-L-Octahydroindole-2-carboxylic acid and related compounds are involved in the creation of novel chiral complexes which assist in the stereoselective synthesis of amino acids. Smith et al. (2011) reported on the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid using a novel chiral Cu(II) complex, achieving high stereoselectivity and purity in the process (Smith, Yap, Kelley, & Schneider, 2011).

Safety and Hazards

Fmoc-L-Octahydroindole-2-carboxylic acid has limited toxicological data, so it is necessary to pay attention to safety during operation. It may cause irritation to the skin, eyes, and respiratory system, so appropriate personal protective equipment (such as gloves, goggles, and masks) should be worn when exposed .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Fmoc-L-Octahydroindole-2-carboxylic acid is a synthetic amino acid . It is commonly used in peptide synthesis in solid-phase synthetic chemistry . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the compound, acting as a nucleophile, donates an electron pair to form a chemical bond with its target. This results in the formation of a peptide bond, linking the compound to the growing peptide chain.

Pharmacokinetics

Its solubility in common organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Action Environment

The action of Fmoc-L-Octahydroindole-2-carboxylic acid is influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . Moreover, it should be handled in a well-ventilated place and away from fire and oxidizing agents . These conditions ensure the stability and efficacy of the compound during peptide synthesis.

Eigenschaften

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-KGSCVUAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Octahydroindole-2-carboxylic acid | |

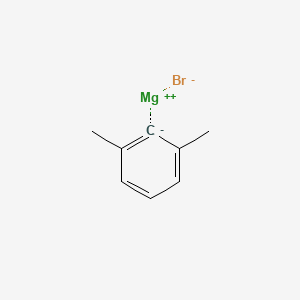

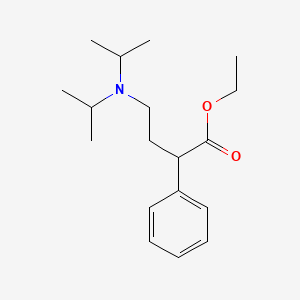

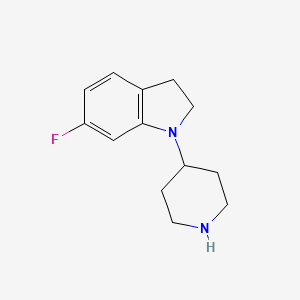

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

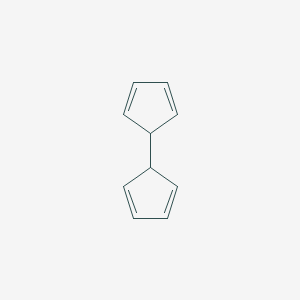

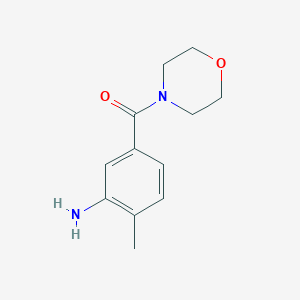

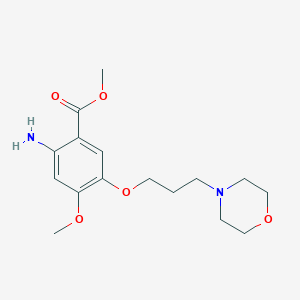

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)

![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)

![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)